REACTION_CXSMILES
|
[CH2:1]([C:5]([CH2:10][OH:11])([CH2:8][SH:9])[CH2:6][SH:7])[CH:2](C)[CH3:3].C(OCC(CCC)(CO)CO)C1C=CC=CC=1>>[OH:11][CH2:10][C:5]([CH2:1][CH2:2][CH3:3])([CH2:8][SH:9])[CH2:6][SH:7]
|
Name
|
2-i-butyl-2-hydroxymethyl-propan-1,3-dithiol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(C)C)C(CS)(CS)CO
|
Name
|
2-benzyloxymethyl-2-n-propyl-propan-1,3-diol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OCC(CO)(CO)CCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
OCC(CS)(CS)CCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |